molecular formula C8H6BrF3O2 B14758755 5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene

5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene

Cat. No.: B14758755
M. Wt: 271.03 g/mol
InChI Key: QYEOKIDJXSHKKA-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 2-(difluoromethoxy)-1-fluoro-3-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and safety of the process . This method allows for better control over reaction parameters and reduces the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or convert functional groups to simpler forms.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted aromatic compounds.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of dehalogenated or reduced aromatic compounds.

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s ability to interact with biological molecules through halogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene is unique due to the combination of bromine, fluorine, and difluoromethoxy groups on a single benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific types of chemical reactions. Additionally, the presence of multiple halogen atoms can enhance the compound’s interactions with biological targets, making it valuable in drug discovery and development.

Properties

Molecular Formula

C8H6BrF3O2

Molecular Weight

271.03 g/mol

IUPAC Name

5-bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene

InChI

InChI=1S/C8H6BrF3O2/c1-13-6-3-4(9)2-5(10)7(6)14-8(11)12/h2-3,8H,1H3

InChI Key

QYEOKIDJXSHKKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)OC(F)F

Origin of Product

United States

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